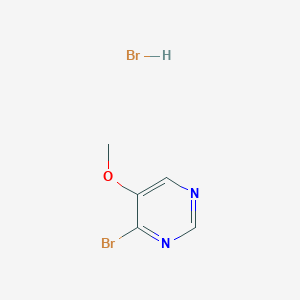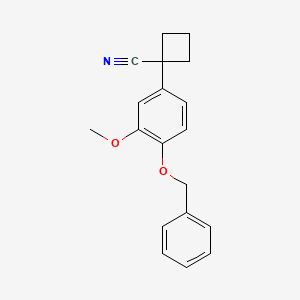
1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile
概要
説明
This compound is an organic molecule with a cyclobutanecarbonitrile core, which is a type of cyclic compound. It also has a benzyloxy and a methoxy group attached to a phenyl ring .
Synthesis Analysis
The synthesis of such compounds often involves multi-step chemical reactions, leveraging methods such as benzylation, reduction, bromination, and various coupling reactions .Molecular Structure Analysis
The molecular structure of compounds like this is characterized by the presence of a cyclobutanecarbonitrile core and the addition of benzyloxy and methoxy groups influences the electronic distribution across the molecule.Chemical Reactions Analysis
Compounds with similar structures participate in various chemical reactions, including those that lead to the synthesis of biologically active molecules .Physical And Chemical Properties Analysis
The physical properties of similar compounds, such as melting point, solubility, and crystallinity, are crucial for its application in various fields.科学的研究の応用
Palladium-Catalyzed Synthesis
- The use of palladium(0) complexes for catalyzing reactions with various substituted benzene-1,2-diols, including those similar to 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile, is noted. This method yields substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, indicating its utility in complex organic syntheses (Massacret et al., 1999).
Crystal Structure Analysis
- In-depth crystal structure determination of compounds structurally related to 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile has been conducted, providing insights into the molecular configuration and intermolecular interactions of such compounds (Moustafa & Girgis, 2007).
Photoluminescent Properties
- Research on compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes shows significant photoluminescence, indicating potential applications in the field of photophysical materials and light-emitting devices (Lowe & Weder, 2002).
Cyclobutane Derivatives
- The synthesis and study of various cyclobutane derivatives, which share structural similarities with 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile, suggest applications in the development of new organic compounds with unique properties (Sato, Inaba, Ebine & Tsunetsugu, 1980).
Synthesis of β-Dipeptides
- The synthesis of methyl 2-benzyloxycarbonylamino-(1S,2R)-cyclobutane-1-carboxylate starting from related compounds has implications in peptide chemistry and the development of novel amino acid derivatives (Izquierdo et al., 2002).
Equilibrium Polymerization
- The polymerization kinetics of compounds with structural features similar to 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile, such as 7-(alkoxycarbonyl)-7-cyano-1,4-benzoquinone methides, reveal their potential in the development of new polymeric materials (Itoh et al., 1998).
Electron Transfer in Photoreactions
- Research on the electron transfer resulting from excitation in certain styrene derivatives demonstrates the complex photochemical behavior of compounds related to 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile, which can inform the understanding of photochemical processes (Kojima, Sakuragi & Tokumaru, 1989).
Safety And Hazards
特性
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-18-12-16(19(14-20)10-5-11-19)8-9-17(18)22-13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPQAGFOEXLJAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCC2)C#N)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1529142.png)
![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1529143.png)
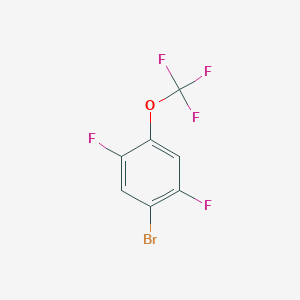
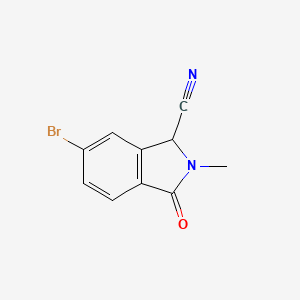
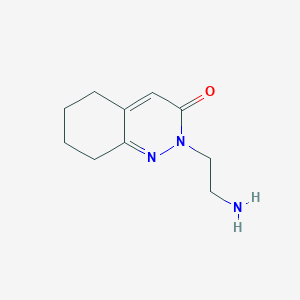
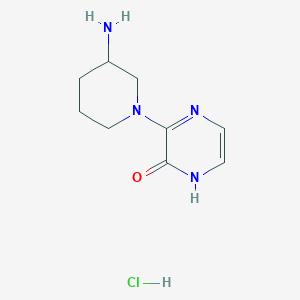
![3-(2-aminoethyl)-7-chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1529148.png)
![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)
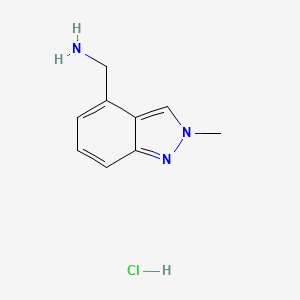
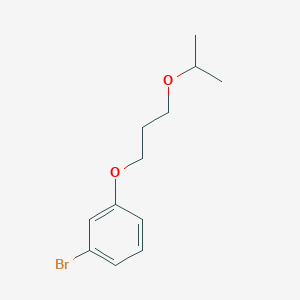
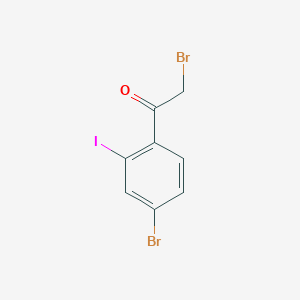
![tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B1529159.png)
